molecular formula C18H11FN2OS2 B2980975 5-(4-Fluorophenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 301687-15-0

5-(4-Fluorophenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2980975
CAS No.: 301687-15-0
M. Wt: 354.42
InChI Key: FXXZIUCIHLILLW-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with a 4-fluorophenyl group at position 5, a phenyl group at position 3, and a mercapto (-SH) group at position 2. This scaffold is recognized for its structural similarity to psoralen derivatives, which are known for their DNA-intercalating and photochemotherapeutic properties . The compound’s synthesis typically involves cyclocondensation reactions, with modifications in substituents to enhance biological activity. It has been explored for diverse pharmacological applications, including anticancer and antimicrobial activities, owing to its ability to interact with biological targets such as kinases and DNA .

Properties

IUPAC Name

5-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2OS2/c19-12-8-6-11(7-9-12)14-10-24-16-15(14)17(22)21(18(23)20-16)13-4-2-1-3-5-13/h1-10H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXZIUCIHLILLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available starting materials One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting therapeutic effects. Specific pathways, such as the inhibition of kinase activity or modulation of inflammatory pathways, have been proposed based on experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit structural diversity based on substituent variations at positions 2, 3, 5, and 4. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Pharmacological Comparison of Selected Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Pharmacological Activities Synthesis Yield Reference ID
5-(4-Fluorophenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one (Target) 5-(4-Fluorophenyl), 3-phenyl, 2-SH 340.39 g/mol Anticancer, Antimicrobial 72–88%
3-Allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one 5-(4-Fluorophenyl), 3-allyl, 2-SH 318.39 g/mol Not reported (structural analog) 85%
5-(3,4-Dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one 5-(3,4-Dimethoxyphenyl), 3-phenyl, 2-SH 396.49 g/mol Anticancer (enhanced solubility) 82%
5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one 5-phenyl, 3-H, 2-H 242.28 g/mol Fluorescence-based applications 75%
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 5-(4-chlorophenyl), 3-H, 2-H 276.74 g/mol Antimalarial, Anti-inflammatory 87%
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Fused coumarin-pyrazolo-pyridine hybrid 486.52 g/mol Anticancer, Fluorescence sensing 75%

Key Findings :

Bioactivity Modulation via Substituents :

  • The mercapto (-SH) group at position 2 enhances interactions with biological targets, such as kinases, through hydrogen bonding and thiol-mediated covalent binding .
  • 4-Fluorophenyl at position 5 improves metabolic stability and lipophilicity, favoring blood-brain barrier penetration in neuroactive analogs .
  • Aryl substitutions (e.g., 3,4-dimethoxyphenyl) increase water solubility and anticancer potency compared to the parent scaffold .

Synthetic Efficiency :

  • The target compound and its analogs are synthesized via cyclocondensation or one-pot protocols, achieving yields of 72–90% without chromatographic purification . Microwave-assisted synthesis further reduces reaction times .

Pharmacological Superiority: Compared to furo[2,3-d]pyrimidin-4(3H)-ones (e.g., compound 6g in ), thieno analogs exhibit stronger anticancer activity due to the sulfur atom’s electron-withdrawing effects, which enhance DNA intercalation . Pyrido[2,3-d]pyrimidin-4(3H)-ones (e.g., compound 25 in ) show comparable antimicrobial activity but lower selectivity for cancer cells than thieno derivatives .

Structural Hybrids: Hybrids like the coumarin-pyrazolo-pyridine derivative () demonstrate dual functionality (anticancer and fluorescence sensing) but require complex synthetic routes, limiting scalability compared to simpler thieno analogs.

Biological Activity

5-(4-Fluorophenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class. Its unique structural features, including a thieno[2,3-d]pyrimidine core with specific substitutions, suggest potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name 5-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Molecular Formula C₁₉H₁₄FN₂OS₂
Molecular Weight 366.46 g/mol
CAS Number 301687-15-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit various enzymes and receptors involved in disease processes. The presence of the mercapto group allows for redox reactions, potentially modulating inflammatory pathways and kinase activities.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit kinases involved in cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : The mercapto group can participate in redox reactions, influencing oxidative stress pathways.
  • Cell Cycle Regulation : It may affect cell cycle progression in cancer cells.

Antitumor Activity

Studies have shown that derivatives of thienopyrimidine compounds exhibit significant antitumor properties. For instance, related compounds have demonstrated potent inhibition of L1210 leukemia cell proliferation with IC₅₀ values in the nanomolar range . Although specific data for this compound is limited, its structural similarities suggest potential antitumor efficacy.

Antimicrobial Properties

Thienopyrimidine derivatives are also known for their antimicrobial activities. Compounds within this class have shown effectiveness against various bacterial strains and fungi, indicating that this compound may possess similar properties.

Research Findings and Case Studies

  • In Vitro Studies : Research has demonstrated that thienopyrimidine compounds can significantly inhibit cancer cell lines. For example, a study reported that a related compound exhibited strong growth inhibition in A431 vulvar epidermal carcinoma cells .
  • Comparative Studies : Similar compounds such as 5-cyano derivatives have been evaluated for their antitumor activity, providing a benchmark for assessing the efficacy of this compound .

Summary of Biological Activities

Activity Type Description Reference
AntitumorInhibition of L1210 cell proliferation
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotential inhibition of kinases

Q & A

Q. Table 1: Comparative Yields of Thieno[2,3-d]pyrimidinones

Substituent (R)Synthetic RouteYield (%)Melting Point (°C)Reference
4-FluorophenylFormic Acid Reflux85205–208
4-ChlorophenylVilsmeier-Haack72254–256
4-MethoxyphenylVilsmeier-Haack58214–215

Q. Table 2: Key DHFR Inhibitory Activities

CompoundIC₅₀ (μM)LogPKey Interactions (Docking)Reference
4-Cl Derivative0.123.2H-bond Thr56, π-π Phe31
4-F Derivative0.283.5H-bond Asp27, hydrophobic pocket

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